molecular formula C13H26N2O3 B1443013 Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate CAS No. 1267341-14-9

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate

Cat. No. B1443013
CAS RN: 1267341-14-9
M. Wt: 258.36 g/mol
InChI Key: KAYYHDGKDUBNON-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O3 . It is a solid or semi-solid or liquid or lump substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-6-14(7-9-15)10-13(4,5)17/h17H,6-10H2,1-5H3 . Unfortunately, detailed information about the molecular structure of this specific compound is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 258.36 . It is stored in dry conditions at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their significance in organic synthesis. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions characterized by spectroscopic methods such as LCMS, 1H NMR, and XRD, demonstrating its complex structure and potential in medicinal chemistry (Sanjeevarayappa et al., 2015). Additionally, a sterically congested piperazine derivative was prepared using a modified Bruylants approach, indicating the adaptability of this compound for pharmacological applications (Gumireddy et al., 2021).

Biological Evaluation

Derivatives of this compound have been evaluated for biological activities, including antibacterial and anthelmintic properties. For instance, one study found moderate anthelmintic activity and poor antibacterial effects, which could inform further research into its therapeutic potential (Kulkarni et al., 2016).

Anticorrosive Properties

The compound's application extends to materials science, where it has been investigated for its anticorrosive properties. Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant corrosion inhibition efficiency on carbon steel in acidic solutions, offering insights into its potential as a protective agent in industrial applications (Praveen et al., 2021).

Molecular Structure and Synthesis Optimization

Research has also focused on the molecular structure and synthesis optimization of this compound derivatives. Studies involving crystallographic analysis and density functional theory calculations have been conducted to understand the molecular conformation and stability, which are critical for the development of pharmacologically active compounds (Yang et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, given the wide range of biological activities exhibited by piperazine derivatives . Further studies could also focus on its synthesis and characterization, as well as its physical and chemical properties.

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-6-14(7-9-15)10-13(4,5)17/h17H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYYHDGKDUBNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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